molecular formula C20H18FN3O4S B2730094 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide CAS No. 958560-59-3

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2730094
CAS RN: 958560-59-3
M. Wt: 415.44
InChI Key: SFMWGGUGXGAPEX-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H18FN3O4S and its molecular weight is 415.44. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide have demonstrated promising anticancer properties. For instance, 6-Fluorobenzo[b]pyran derivatives, which share structural similarities, showed significant anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

Research has shown that compounds with a similar fluorophenyl component exhibit notable anti-inflammatory and analgesic activities. A study on imidazolyl acetic acid derivatives, which are structurally related, highlighted their significant anti-inflammatory and analgesic effects (Khalifa & Abdelbaky, 2008). Another example includes derivatives of N-(3-chloro-4-flurophenyl) showing substantial anti-inflammatory properties (Sunder & Maleraju, 2013).

Photophysical Properties and Chemosensor Application

Compounds with a pyrazoline structure have been studied for their photophysical properties, making them suitable for applications like fluorescent chemosensors. An example is the BTDP molecule, which demonstrated positive solvatochromism and the ability to act as an on-off fluorescence chemosensor for metal ions, particularly Fe3+ (Khan, 2020).

Antipsychotic Potential

Related compounds containing the fluorophenyl moiety have been evaluated for their potential as antipsychotic agents. In a study, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which include fluorophenyl elements, showed promising antipsychotic-like profiles in behavioral animal tests, suggesting potential applications in mental health treatment (Wise et al., 1987).

Antimicrobial Activity

Fluorine-containing derivatives, including those similar to the compound , have shown significant antimicrobial activities. For example, compounds with a 4-fluorophenyl structure were effective against various bacterial strains, including Gram-positive and Gram-negative bacteria (Desai et al., 2013).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-17-8-3-12(9-18(17)28-2)20(25)22-19-15-10-29(26)11-16(15)23-24(19)14-6-4-13(21)5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMWGGUGXGAPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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